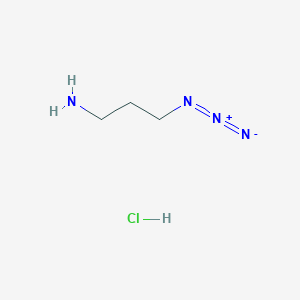
3-Azido-propylamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-propylamine HCl is a useful research compound. Its molecular formula is C3H9ClN4 and its molecular weight is 136.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Azido-propylamine HCl, and how do reaction parameters affect yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling 3-azidopropylamine with HCl under reflux (90°C, 14 hours) yields the hydrochloride salt . Another approach involves reacting 3-azidopropylamine with chloroformate-activated carboxylic acids in THF at 45°C under argon, achieving 62–68% yields after recrystallization (e.g., Et₂O/pentane) . Key factors include inert atmosphere (to prevent azide degradation), temperature control, and purification via solvent extraction or chromatography.
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure (e.g., δ 3.45 ppm for azide-adjacent CH₂ in CDCl₃) .
- Elemental Analysis : Validates purity (e.g., C: 42.3%, H: 3.94%, N: 27.4% for derivatives) .
- Mass Spectrometry (MS) : Detects molecular ion peaks and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies the azide stretch (~2100 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : The compound is light-sensitive and hygroscopic. Store under argon at 2–8°C in amber vials. Avoid repeated freeze-thaw cycles, as this may degrade the azide group . Solutions should be prepared fresh or aliquoted and frozen at <-20°C for short-term use .
Advanced Research Questions
Q. What strategies optimize conjugation efficiency of this compound to carboxylic acid-containing biomolecules?
- Methodological Answer :
- Coupling Agents : Use HATU or BOP with DIPEA in anhydrous DMF to activate carboxylic acids, achieving >90% yield in amide bond formation .
- Protection-Deprotection : Protect labile groups (e.g., benzoyl for catechols) to prevent side reactions .
- Purification : Remove unreacted azide via size-exclusion chromatography or dialysis. Monitor reaction progress by TLC or HPLC .
Q. How can competing side reactions be minimized in copper-free click chemistry applications?
- Methodological Answer :
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives to avoid copper catalysts. Optimize pH (6.5–7.5) and temperature (25–37°C) to enhance reaction kinetics .
- Quenching Agents : Add sodium ascorbate or EDTA to scavenge residual metal ions that may degrade azides .
- Inert Conditions : Conduct reactions under argon to prevent azide oxidation .
Q. What purification techniques resolve challenges in multi-step syntheses involving this compound intermediates?
- Methodological Answer :
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane for polar intermediates .
- Recrystallization : Select solvents with contrasting solubility (e.g., Et₂O for polar byproducts, pentane for non-polar impurities) .
- Distillation : For volatile impurities, employ short-path distillation under reduced pressure .
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported yields for this compound conjugates?
- Methodological Answer : Variability often arises from:
- Reagent Purity : Use ≥95% pure starting materials; azide degradation during storage reduces yields .
- Coupling Conditions : HATU outperforms EDC/NHS in anhydrous environments but may require stricter temperature control .
- Analytical Calibration : Cross-validate yields via NMR integration against internal standards (e.g., 1,3,5-trimethoxybenzene) to ensure accuracy .
Propiedades
Fórmula molecular |
C3H9ClN4 |
|---|---|
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
3-azidopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H8N4.ClH/c4-2-1-3-6-7-5;/h1-4H2;1H |
Clave InChI |
XZFJZGIGUCXZKR-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CN=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















